molecular formula C8H13F3INO B1612359 2,2,2-Trifluoro-N-(6-iodohexyl)acetamide CAS No. 51224-10-3

2,2,2-Trifluoro-N-(6-iodohexyl)acetamide

Cat. No.: B1612359
CAS No.: 51224-10-3
M. Wt: 323.09 g/mol
InChI Key: NIHKLIXQNLLSOK-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N-(6-iodohexyl)acetamide (CAS: 50781-52-7) is a fluorinated acetamide derivative featuring a six-carbon alkyl chain terminated by an iodine atom at the 6-position. Its molecular formula is C₈H₁₃F₃INO, with a molecular weight of 347.10 g/mol. The trifluoroacetamide moiety imparts strong electron-withdrawing properties, influencing the compound’s stability and reactivity. This compound is primarily utilized in research settings as an intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and materials for crystallographic studies due to its heavy atom effect .

Properties

CAS No.

51224-10-3

Molecular Formula

C8H13F3INO

Molecular Weight

323.09 g/mol

IUPAC Name

2,2,2-trifluoro-N-(6-iodohexyl)acetamide

InChI

InChI=1S/C8H13F3INO/c9-8(10,11)7(14)13-6-4-2-1-3-5-12/h1-6H2,(H,13,14)

InChI Key

NIHKLIXQNLLSOK-UHFFFAOYSA-N

SMILES

C(CCCI)CCNC(=O)C(F)(F)F

Canonical SMILES

C(CCCI)CCNC(=O)C(F)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of 2,2,2-trifluoro-N-(6-iodohexyl)acetamide, the following structurally related acetamide derivatives are analyzed:

Table 1: Structural and Functional Comparison

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Features/Applications Reference
This compound 6-iodohexyl chain C₈H₁₃F₃INO 347.10 Heavy atom for crystallography; synthetic intermediate
2,2,2-Trifluoro-N-(6-phenylhexyl)acetamide 6-phenylhexyl chain C₁₄H₁₇F₃NO 280.29 Enhanced aromatic interactions; drug design intermediate
2,2,2-Trifluoro-N-(6-hydroxyhexyl)acetamide 6-hydroxyhexyl chain C₈H₁₄F₃NO₂ 213.20 Hydrophilic; potential for polymer synthesis
2,2,2-Trifluoro-N-(4-iodophenyl)acetamide 4-iodophenyl ring C₈H₅F₃INO 323.04 Aromatic halogenation site; agrochemical precursor
2,2,2-Trifluoro-N-(2-mercaptoethyl)acetamide 2-mercaptoethyl chain C₄H₆F₃NOS 173.16 Thiol reactivity; potential for bioconjugation
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide Benzothiazole + phenyl groups C₁₆H₁₀F₃N₂OS 344.32 Heterocyclic backbone; antimicrobial activity

Key Findings

Substituent Effects on Reactivity :

  • The iodine atom in this compound provides a unique handle for radiolabeling or Suzuki-Miyaura cross-coupling , unlike hydroxyl or phenyl derivatives .
  • Thiol-containing analogs (e.g., 2-mercaptoethyl) exhibit higher reactivity toward disulfide bond formation, useful in bioconjugation .

Physicochemical Properties :

  • The 6-iodohexyl chain increases lipophilicity (logP ~3.2 estimated), enhancing membrane permeability compared to hydrophilic derivatives like 2,2,2-trifluoro-N-(6-hydroxyhexyl)acetamide (logP ~1.5) .
  • Aromatic derivatives (e.g., 4-iodophenyl) display higher thermal stability due to resonance stabilization .

Applications: Pharmaceuticals: Benzothiazole-based analogs (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide) show antimicrobial properties, while the iodine in the target compound may aid in radiopharmaceutical synthesis . Agrochemicals: Chlorinated acetamides (e.g., alachlor) are herbicides, but iodine-substituted variants are less common, suggesting niche roles in pesticide development . Crystallography: The iodine atom in this compound improves X-ray diffraction resolution, a feature absent in non-halogenated analogs .

Synthetic Challenges :

  • Microwave-assisted synthesis (e.g., 19% yield for N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-(trifluoromethyl)phenyl)acetamide) highlights the difficulty in optimizing reactions for halogenated derivatives .

Data Tables

Table 2: Physicochemical Properties

Compound logP (Predicted) Solubility (mg/mL) Melting Point (°C)
This compound 3.2 0.15 (DMSO) Not reported
2,2,2-Trifluoro-N-(6-hydroxyhexyl)acetamide 1.5 4.8 (Water) 98–102
2,2,2-Trifluoro-N-(4-iodophenyl)acetamide 2.8 0.08 (Ethanol) 145–148

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